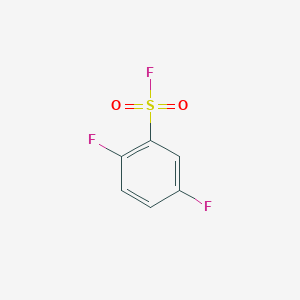

2,5-Difluorobenzene-1-sulfonyl fluoride

Description

Significance of Fluorinated Arenes in Contemporary Chemical Research

Fluorinated arenes, which are aromatic compounds containing one or more fluorine atoms, are of paramount importance in modern chemical research. The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Due to fluorine's high electronegativity and small size, its incorporation can lead to increased metabolic stability, enhanced bioavailability, and modified electronic characteristics of the parent molecule. numberanalytics.com These attributes are highly desirable in drug discovery and development, where improving a drug candidate's pharmacokinetic profile is a critical objective. researchgate.net Consequently, fluorinated aromatic compounds are integral components of many pharmaceuticals and agrochemicals. researchgate.netnumberanalytics.com The unique properties conferred by fluorine also make these compounds valuable in materials science for creating materials with enhanced thermal stability and specific electronic properties. numberanalytics.com

Overview of Sulfonyl Fluorides as Versatile Reagents

Sulfonyl fluorides are a class of organic compounds characterized by the -SO2F functional group. They have gained prominence as exceptionally versatile reagents in organic synthesis. researchgate.net The sulfur(VI)-fluoride bond is notably stable, yet it can be selectively activated to participate in a variety of chemical transformations. acs.org This reactivity has been harnessed in the development of "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) chemistry, a powerful click chemistry platform for the reliable and efficient formation of sulfur-linked compounds. acs.orgresearchgate.net

Beyond their role in synthesis, sulfonyl fluorides have found significant applications as covalent inhibitors and chemical probes in chemical biology and drug discovery. dntb.gov.uanih.gov They can form stable covalent bonds with specific amino acid residues in proteins, such as lysine (B10760008) and tyrosine, enabling the targeted modulation of protein function. acs.org This has made them invaluable tools for studying biological processes and for the development of novel therapeutic agents. nih.gov The stability and reactivity of the sulfonyl fluoride group make it a privileged moiety in the design of functional molecules for a wide range of applications, from materials science to medicinal chemistry. researchgate.netresearchgate.net

Research Trajectory and Emerging Importance of 2,5-Difluorobenzene-1-sulfonyl Fluoride

The emerging importance of this compound lies in its potential as a versatile building block for the synthesis of complex, highly functionalized molecules. Researchers are exploring its use in the development of new pharmaceuticals, agrochemicals, and advanced materials where the specific substitution pattern can impart desirable characteristics. As the demand for sophisticated fluorinated compounds continues to grow, the research focus on molecules like this compound is expected to intensify, leading to new discoveries and applications in various scientific disciplines. The sulfonyl fluoride motif is a key connector for assembling molecules linked by -SO2- with proteins or nucleic acids, offering a complementary approach to traditional amide and phosphate (B84403) linkers. sigmaaldrich.com

Properties

IUPAC Name |

2,5-difluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFXAZDLIJQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557204 | |

| Record name | 2,5-Difluorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62094-86-4 | |

| Record name | 2,5-Difluorobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62094-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62094-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Difluorobenzene 1 Sulfonyl Fluoride

Established Synthetic Routes for 2,5-Difluorobenzene-1-sulfonyl Fluoride (B91410)

Established methods for the synthesis of 2,5-Difluorobenzene-1-sulfonyl fluoride predominantly rely on a two-step approach: the synthesis of an intermediate, typically 2,5-difluorobenzenesulfonyl chloride, followed by a halogen exchange reaction to introduce the fluoride.

The primary route to obtaining the crucial precursor, 2,5-difluorobenzenesulfonyl chloride, is through the chlorosulfonation of 1,4-difluorobenzene (B165170). This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The reaction is typically carried out using chlorosulfonic acid (ClSO₃H). google.compageplace.de The two fluorine atoms on the benzene ring direct the substitution to the ortho position, resulting in the desired 2,5-difluorobenzenesulfonyl chloride.

Another potential, though less direct, pathway involves the diazotization of 2,5-difluoroaniline (B146615). nih.govthieme-connect.de This process converts the amino group into a diazonium salt, which can then be subjected to a Sandmeyer-type reaction. In this case, the diazonium salt would be reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source to yield the sulfonyl chloride. nih.gov

A summary of common precursors for the synthesis of the sulfonyl chloride intermediate is presented in the table below.

| Precursor Compound | Reaction Type | Reagents | Intermediate Product |

| 1,4-Difluorobenzene | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | 2,5-Difluorobenzenesulfonyl chloride |

| 2,5-Difluoroaniline | Diazotization/Sandmeyer | NaNO₂, HCl, SO₂, CuCl | 2,5-Difluorobenzenesulfonyl chloride |

Once the 2,5-difluorobenzenesulfonyl chloride is obtained, the next step is the conversion of the sulfonyl chloride to a sulfonyl fluoride. This is most commonly achieved through a nucleophilic halogen exchange reaction. mdpi.com Various fluorinating agents can be employed for this transformation.

Potassium fluoride (KF) is a widely used and cost-effective fluorinating agent. The reaction is often carried out in a polar aprotic solvent, and the efficiency can be enhanced by the use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), which helps to solubilize the fluoride salt and increase its nucleophilicity. mdpi.com Another common reagent is potassium bifluoride (KHF₂). nih.gov

More modern fluorinating agents, such as Selectfluor, can also be used, particularly in methods that generate the sulfonyl radical intermediate from precursors like sulfonyl hydrazides. google.com

The general transformation is depicted below:

F₂C₆H₃SO₂Cl + MF → F₂C₆H₃SO₂F + MCl (where M is typically K or another alkali metal)

Novel Synthetic Protocols and Green Chemistry Considerations

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of sulfonyl fluorides. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of work-up and purification steps, thereby saving time, solvents, and energy. rsc.orgresearchgate.netrsc.org For instance, a one-pot method for converting sulfonates or sulfonic acids directly to sulfonyl fluorides has been developed, which avoids the isolation of the often-unstable sulfonyl chloride intermediate. nih.govrsc.orgrsc.org This can be achieved by using reagents like cyanuric chloride to form the sulfonyl chloride in situ, followed by the addition of a fluoride source like KHF₂. mdpi.comnih.gov

The use of water as a solvent is another key aspect of green chemistry. digitellinc.com While challenging due to the high hydration energy of the fluoride ion, recent developments have shown that nucleophilic fluorination of sulfonyl chlorides can be achieved in water using surfactant-based catalytic systems. digitellinc.com

Furthermore, methods that utilize safer and more easily handled reagents are being explored. For example, a novel method uses a combination of SHC5® (a proprietary reagent) and KF to convert thiols or disulfides into sulfonyl fluorides, producing only non-toxic salts as by-products. osaka-u.ac.jpeurekalert.org

Precursor Chemistry and Intermediate Transformations

The primary precursor for this compound is 1,4-difluorobenzene. The key transformation is the introduction of the sulfonyl group. The chlorosulfonation of 1,4-difluorobenzene directly yields 2,5-difluorobenzenesulfonyl chloride.

Alternatively, starting from 2,5-difluoroaniline, the key intermediate is the corresponding diazonium salt, 2,5-difluorobenzenediazonium salt. researchgate.net This is formed by treating the aniline (B41778) with a diazotizing agent like sodium nitrite (B80452) in an acidic medium. nih.gov The diazonium salt is then converted to the sulfonyl chloride.

Another potential precursor is 2,5-difluorobenzenesulfonic acid. sigmaaldrich.com This can be synthesized by the sulfonation of 1,4-difluorobenzene using sulfuric acid. The sulfonic acid can then be converted to the sulfonyl fluoride. rsc.orgresearchgate.netnih.govrsc.org One approach involves a two-step, one-pot procedure where the sulfonic acid is first converted to the sulfonyl chloride in situ using reagents like trichloroacetonitrile (B146778) or cyanuric chloride, followed by the addition of a fluoride source. rsc.org More direct methods using deoxyfluorinating agents are also being developed. nih.govrsc.org

The table below outlines the key precursors and their transformation to the target compound.

| Starting Material | Key Intermediate | Key Transformation |

| 1,4-Difluorobenzene | 2,5-Difluorobenzenesulfonyl chloride | Chlorosulfonation |

| 2,5-Difluoroaniline | 2,5-Difluorobenzenediazonium salt | Diazotization, followed by Sandmeyer-type reaction |

| 2,5-Difluorobenzenesulfonic acid | 2,5-Difluorobenzenesulfonyl chloride (in situ) | Chlorination followed by fluorination |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this.

For the chlorosulfonation of 1,4-difluorobenzene , the reaction temperature and the stoichiometry of the reagents are critical. Using an excess of chlorosulfonic acid can help drive the reaction to completion, but may also lead to the formation of disulfonated byproducts. Careful control of the reaction temperature is necessary to ensure regioselectivity and prevent decomposition.

In the halogen exchange fluorination of 2,5-difluorobenzenesulfonyl chloride, the choice of fluorinating agent, solvent, and temperature plays a significant role.

Fluorinating Agent: The reactivity of the fluoride source is important. While KF is economical, its solubility can be a limiting factor. The use of spray-dried KF or the addition of a phase-transfer catalyst can significantly improve reaction rates and yields. mdpi.com KHF₂ is another effective option. nih.gov

Solvent: Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the nucleophilic attack of the fluoride ion. mdpi.com

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition of the product. Room temperature reactions are often possible, especially with the aid of a catalyst. mdpi.com

For one-pot procedures starting from sulfonic acids, the choice of catalyst for the initial chlorination step is important for efficiency. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to be effective. nih.govrsc.org The subsequent fluorination step conditions would be similar to those for the isolated sulfonyl chloride.

The following table summarizes key parameters for optimization in the synthesis of this compound.

| Reaction Step | Parameter to Optimize | Common Conditions/Variations | Expected Outcome |

| Chlorosulfonation | Reagent Ratio | Stoichiometric to slight excess of ClSO₃H | Maximize monosulfonation, minimize disulfonation |

| Temperature | 0 °C to room temperature | Control regioselectivity and prevent side reactions | |

| Halogen Exchange | Fluorinating Agent | KF, KHF₂, KF with phase-transfer catalyst | Improved yield and reaction rate |

| Solvent | Acetonitrile, DMF | Enhanced solubility of reactants | |

| Temperature | Room temperature to elevated temperatures | Balance reaction rate and product stability |

Mechanistic Investigations of Reactions Involving 2,5 Difluorobenzene 1 Sulfonyl Fluoride

Nucleophilic Reactivity at the Sulfonyl Fluoride (B91410) Center

The sulfur atom in 2,5-Difluorobenzene-1-sulfonyl fluoride is highly electrophilic, a consequence of being bonded to three highly electronegative atoms: two oxygen atoms and a fluorine atom. This electrophilicity is the driving force for a range of nucleophilic substitution reactions at the sulfur center. The general stability of the S-F bond, however, often necessitates activation for these reactions to proceed efficiently.

Aryl sulfonyl fluorides are notably more resistant to hydrolysis than their chloride counterparts. This stability can be attributed to the greater strength of the S-F bond compared to the S-Cl bond. However, under forcing conditions, such as in the presence of strong alkali, hydrolysis to the corresponding sulfonic acid can be achieved.

The mechanism of alkaline hydrolysis is believed to proceed via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom. This attack can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway. In the concerted mechanism, the hydroxide ion attacks the sulfur atom with simultaneous cleavage of the S-F bond. In the stepwise mechanism, a transient pentacoordinate sulfurane intermediate is formed, which then expels the fluoride ion to give the sulfonic acid product.

Kinetic studies on the alkaline hydrolysis of substituted benzenesulfonyl chlorides have shown that the reaction is typically first order in both the sulfonyl halide and the hydroxide ion, consistent with a bimolecular nucleophilic substitution mechanism. rsc.org The presence of electron-withdrawing groups on the aromatic ring, such as the two fluorine atoms in this compound, is expected to increase the electrophilicity of the sulfur atom and thus accelerate the rate of hydrolysis compared to unsubstituted benzenesulfonyl fluoride.

Table 1: Predicted Relative Hydrolysis Rates of Substituted Benzenesulfonyl Fluorides

| Substituent | Predicted Relative Rate | Rationale |

|---|---|---|

| -H | 1 | Baseline |

| 4-NO₂ | > 1 | Strong electron-withdrawing group increases electrophilicity of sulfur. |

| 4-OCH₃ | < 1 | Electron-donating group decreases electrophilicity of sulfur. |

This table is illustrative and based on established electronic effects of substituents.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can react with sulfonyl fluorides to form new carbon-sulfur bonds. These reactions are synthetically valuable for the preparation of sulfones.

The reaction with a Grignard reagent is thought to proceed via a nucleophilic attack of the carbanionic portion of the organometallic species on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a sulfone. The general reaction is as follows:

ArSO₂F + R-MgX → ArSO₂R + MgXF

Similarly, organolithium reagents react in an analogous fashion to afford sulfones. Given the high reactivity of these organometallic reagents, side reactions can sometimes occur. For instance, if the organometallic reagent is sterically hindered, it may act as a base, leading to deprotonation or other undesired pathways. The choice of solvent and reaction temperature is crucial for optimizing the yield of the desired sulfone product. For this compound, the reaction with an organometallic reagent would yield a 2,5-difluorophenyl sulfone.

Table 2: Expected Products from Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Expected Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2,5-Difluorophenyl methyl sulfone |

| Phenyllithium (C₆H₅Li) | 2,5-Difluorophenyl phenyl sulfone |

Electrophilic Aromatic Substitution Reactions on the Difluorobenzene Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the three substituents already present on the ring: the two fluorine atoms and the sulfonyl fluoride group.

The sulfonyl fluoride group (-SO₂F) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (relative to the -SO₂F group).

In this compound, the interplay of these directing effects determines the position of substitution. The sulfonyl fluoride group at position 1 strongly directs to positions 3 and 5. The fluorine at position 2 directs to positions 3 (ortho) and 6 (para). The fluorine at position 5 directs to positions 4 (ortho) and 2 (para).

Considering the combined influence, the positions on the ring are activated or deactivated to varying degrees. The positions meta to the strongly deactivating -SO₂F group (positions 3 and 5) are the least deactivated by this group. The fluorine at position 2 will direct an incoming electrophile to position 3. The fluorine at position 5 will direct to position 4. Therefore, electrophilic attack is most likely to occur at the positions that are least deactivated, which would be positions 3 and 4, with position 3 potentially being more favored due to the ortho-directing effect of the fluorine at C2 and the meta-directing effect of the sulfonyl fluoride group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effects | Predicted Outcome |

|---|---|---|

| 3 | meta to -SO₂F, ortho to F at C2 | Favorable |

| 4 | ortho to F at C5 | Favorable |

Radical Mediated Transformations

Recent advances in synthetic methodology have highlighted the utility of radical reactions involving aryl sulfonyl fluorides. One notable area is the synthesis of aryl sulfonyl fluorides from aryl diazonium salts via photocatalysis, a process that proceeds through an aryl radical intermediate. nih.govresearchgate.net This suggests that the C-S bond in aryl sulfonyl fluorides can be formed through radical pathways.

While the direct participation of this compound in radical-mediated transformations is not extensively documented, it is plausible that this compound could be synthesized via such methods. For instance, the corresponding 2,5-difluoroaniline (B146615) could be converted to a diazonium salt, which could then undergo a photocatalytic reaction with a source of sulfur dioxide and fluoride to generate the target molecule.

Furthermore, it is conceivable that the aromatic ring of this compound could undergo radical nucleophilic aromatic substitution (SRN1) reactions under appropriate conditions, although this is less common for unactivated aryl halides. The generation of a 2,5-difluorophenylsulfonyl radical could also be a potential pathway for further functionalization.

Catalytic Activation and Directed Reactions

The inherent stability of the S-F bond in sulfonyl fluorides often necessitates catalytic activation to promote nucleophilic substitution reactions. Lewis acids have emerged as effective catalysts for this purpose. A Lewis acid can coordinate to one of the oxygen atoms or the fluorine atom of the sulfonyl fluoride group, thereby increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. nih.gov

For example, calcium(II) triflimide (Ca(NTf₂)₂) has been shown to catalyze the reaction of sulfonyl fluorides with amines to form sulfonamides. nih.gov The proposed mechanism involves the coordination of the calcium ion to the sulfonyl fluoride, which polarizes the S-F bond and facilitates the nucleophilic attack by the amine. This approach allows for milder reaction conditions and broader substrate scope compared to uncatalyzed reactions.

While specific applications of catalytic activation for this compound are not widely reported, it is expected that this compound would be amenable to such catalytic systems. The electron-withdrawing nature of the fluorine substituents on the aromatic ring would likely enhance the Lewis acidity of the coordinated metal center, potentially leading to even greater rate enhancements.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving sulfonyl fluorides, computational modeling can provide detailed insights into transition state geometries, activation energies, and the role of catalysts.

For the nucleophilic substitution at the sulfonyl fluoride center of this compound, DFT calculations could be used to:

Determine whether the hydrolysis proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates.

Calculate the activation barriers for the reaction with different nucleophiles, such as hydroxide ions and organometallic reagents, to predict relative reactivities.

Model the effect of Lewis acid catalysis on the reaction pathway, providing a molecular-level understanding of how the catalyst lowers the activation energy. nih.gov

For electrophilic aromatic substitution on the difluorobenzene ring, computational modeling could be used to:

Calculate the relative energies of the sigma-complex intermediates formed upon electrophilic attack at each of the possible positions on the ring.

Determine the activation energies for the formation of these intermediates to predict the regioselectivity of the reaction.

Analyze the electronic structure of the molecule to rationalize the observed directing effects of the substituents.

Advanced Applications of 2,5 Difluorobenzene 1 Sulfonyl Fluoride in Organic Synthesis

Strategic Role in C-S Bond Formation

One of the fundamental applications of sulfonyl fluorides in organic synthesis is the formation of carbon-sulfur (C-S) bonds, leading to the synthesis of sulfones. While less common than the formation of sulfonamides or sulfonate esters, 2,5-difluorobenzene-1-sulfonyl fluoride (B91410) can serve as an electrophilic partner in reactions with strong carbon nucleophiles, such as Grignard reagents.

In these reactions, the organometallic reagent attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion to create a new C-S bond. This transformation is significant as sulfones are important structural motifs in many pharmaceuticals and functional materials. Research has demonstrated that various aryl and alkyl Grignard reagents can react with sulfonyl fluorides to produce the corresponding sulfones in moderate to good yields. rsc.orgmdpi.com For instance, studies on related compounds have shown the successful synthesis of sulfones from aryl sulfonyl fluorides and phenylmagnesium bromide. rsc.org This methodology provides a direct route to unsymmetrical diaryl sulfones or alkyl aryl sulfones incorporating the 2,5-difluorophenylsulfonyl moiety.

Table 1: Representative C-S Bond Formation via Sulfonyl Fluorides

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Product Class | Bond Formed |

|---|---|---|---|

| 2,5-Difluorobenzene-1-sulfonyl fluoride | Aryl/Alkyl Grignard Reagent (R-MgX) | Diaryl/Alkyl Aryl Sulfone | C-S |

Introduction of Fluorinated Sulfonyl Moieties into Complex Architectures

A more widespread application of this compound is its use as a reagent to introduce the 2,5-difluorophenylsulfonyl group into larger, more complex molecules. This is most commonly achieved through reactions with oxygen and nitrogen nucleophiles to form sulfonate esters and sulfonamides, respectively. organic-chemistry.org These functional groups are prevalent in medicinal chemistry and agrochemistry.

The reaction with amines (primary or secondary) proceeds to form highly stable sulfonamides. This transformation is a cornerstone of modern drug discovery, and catalytic methods have been developed to facilitate the amidation of even sterically hindered sulfonyl fluorides and amines with high efficiency. chemrxiv.org Similarly, reaction with phenols or alcohols, often in the presence of a base, yields the corresponding sulfonate esters. organic-chemistry.org The stability of the sulfonyl fluoride group allows it to be carried through multi-step syntheses before its final conversion, making it a reliable functional handle for late-stage functionalization of complex molecular scaffolds. enamine.net

Table 2: Introduction of the 2,5-Difluorophenylsulfonyl Moiety

| Nucleophile | Resulting Functional Group | Bond Formed |

|---|---|---|

| Primary/Secondary Amine (R-NHR') | Sulfonamide | S-N |

| Alcohol/Phenol (R-OH) | Sulfonate Ester | S-O |

Application in Click Chemistry and Bioconjugation Strategies

The sulfonyl fluoride group is a key player in a new generation of click chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx). organic-chemistry.orgmdpi.com Click chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The SuFEx reaction, which involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile, perfectly fits these criteria. researchgate.netrsc.org

This compound is an exemplary reagent for SuFEx. researchgate.netsigmaaldrich.com Its sulfonyl fluoride group is exceptionally stable in aqueous environments and to a wide range of chemical conditions, but reacts selectively and efficiently with specific nucleophilic residues on biomolecules like proteins and nucleic acids under appropriate activation. organic-chemistry.orgenamine.net This makes it an ideal "connective" hub for bioconjugation—the process of linking molecules to biological targets. nih.gov The sulfonyl fluoride can form robust, covalent bonds with amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine, enabling its use in creating antibody-drug conjugates, developing chemical probes for studying biological systems, and immobilizing enzymes. enamine.net

Utility in Protecting Group Chemistry

In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a subsequent synthetic step, and which can be removed later under mild conditions. nih.gov Common protecting groups for amines include carbamates (like Boc and Cbz) or specific, easily cleavable sulfonamides (like nosylates). highfine.comfishersci.co.uk

However, the 2,5-difluorobenzenesulfonyl group is not typically employed as a protecting group. The sulfonamide bond formed upon its reaction with an amine is exceptionally stable and generally requires harsh conditions for cleavage, such as dissolving metal reduction or strong, heated acid. These conditions are often incompatible with the sensitive functional groups present in complex molecules, which contradicts the fundamental requirement for a protecting group to be easily removable. While the field of protecting groups is extensive, the 2,5-difluorobenzenesulfonyl moiety is primarily valued for the stability it imparts, making it a permanent part of the final molecular structure rather than a temporary shield.

Role of 2,5 Difluorobenzene 1 Sulfonyl Fluoride in Pharmaceutical and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

The utility of 2,5-Difluorobenzene-1-sulfonyl fluoride (B91410) in pharmaceutical synthesis is primarily centered on its function as a versatile building block and a precursor for introducing the biologically significant 2,5-difluorophenylsulfonyl moiety into drug candidates. The sulfonyl fluoride group provides a reactive handle for the construction of sulfonamides, a common functional group in many therapeutic agents.

Construction of Drug Molecules and Scaffolds

The synthesis of various drug scaffolds often involves the reaction of the sulfonyl fluoride with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, allowing for the modular construction of libraries of compounds for screening and lead optimization.

| Scaffold Type | Synthetic Utility of 2,5-Difluorobenzene-1-sulfonyl Fluoride | Potential Therapeutic Area |

| Substituted Benzenesulfonamides | Direct reaction with various amines to create a diverse range of sulfonamide derivatives. | Diuretics, Anticonvulsants, Anti-inflammatory |

| Heterocyclic Sulfonamides | Incorporation of the 2,5-difluorophenylsulfonyl group onto heterocyclic rings, which are common in drug molecules. | Antibacterials, Antivirals, Kinase Inhibitors |

| Complex Polycyclic Systems | Used in multi-step syntheses to introduce the fluorinated sulfonyl moiety as a key structural element. | Oncology, Neuroscience |

Introduction of Functional Groups for Biological Activity Enhancement

The introduction of the 2,5-difluorophenylsulfonyl group into a molecule can significantly enhance its biological activity through several mechanisms. The fluorine atoms can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life in the body.

Furthermore, the strong electron-withdrawing nature of the two fluorine atoms and the sulfonyl group can modulate the acidity of nearby protons and influence the electronic environment of the entire molecule. This can lead to stronger binding interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency of the drug. The lipophilicity of the molecule is also affected by the fluorine atoms, which can improve its ability to cross cell membranes and reach its site of action.

Table of Physicochemical Effects of the 2,5-Difluorophenylsulfonyl Moiety:

| Property | Effect of the 2,5-Difluorophenylsulfonyl Group | Impact on Biological Activity |

| Metabolic Stability | Increased resistance to enzymatic degradation. | Longer duration of action, improved bioavailability. |

| Binding Affinity | Enhanced interactions with target proteins through electrostatic and hydrophobic interactions. | Increased potency and efficacy. |

| Lipophilicity | Moderate increase, aiding in membrane permeability. | Improved absorption and distribution. |

| pKa Modulation | Influences the acidity of adjacent functional groups. | Optimized ionization at physiological pH for better target engagement. |

Case Studies in Anti-Cancer Drug Synthesis

While specific, publicly available case studies detailing the direct use of this compound in the synthesis of marketed anti-cancer drugs are limited in the provided search results, the broader class of fluorinated benzenesulfonyl chlorides and fluorides are known intermediates in the synthesis of various therapeutic agents. For instance, fluorinated aromatic rings are key components in numerous kinase inhibitors used in oncology. The 2,5-difluoro substitution pattern is of particular interest in drug design to fine-tune the electronic and steric properties of the molecule to achieve high potency and selectivity for the target kinase.

The general synthetic strategy involves the coupling of the sulfonyl fluoride with an appropriate amine-containing fragment of the target anti-cancer drug. This modular approach allows for the rapid exploration of structure-activity relationships.

Contribution to Agrochemical Development

In the field of agrochemicals, the drive for more potent, selective, and environmentally benign pesticides has led to the increased use of fluorinated compounds. This compound serves as a valuable precursor in the synthesis of advanced agrochemicals.

Synthesis of High-Efficiency Pesticides

While specific examples of commercial pesticides synthesized directly from this compound are not detailed in the provided search results, the synthesis of fluorinated benzene (B151609) sulfonyl fluorides is a known process for creating intermediates for agricultural chemicals. google.com The principles of enhancing biological activity through fluorination are well-established in the agrochemical industry.

Table of Potential Applications in Pesticide Synthesis:

| Pesticide Class | Potential Role of the 2,5-Difluorophenylsulfonyl Moiety |

| Herbicides | Inhibition of essential plant enzymes, with enhanced potency and selectivity. |

| Fungicides | Disruption of fungal cell wall synthesis or metabolic pathways. |

| Insecticides | Targeting the nervous system of insects with improved efficacy. |

Fluorinated Organic Compounds in Pest Control Mechanisms

While specific research detailing the direct application and mechanisms of this compound in pest control is not extensively available in public literature, the broader class of fluorinated organic compounds plays a crucial and expanding role in the development of modern pesticides. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and novel modes of action in pest control agents.

The presence of a sulfonyl fluoride group, in particular, is of interest in the design of reactive molecules. Arylsulfonyl fluorides are known to be effective and specific inhibitors of serine proteases, a class of enzymes vital for many biological processes in insects. While detailed studies on this compound are scarce, the principles of related fluorinated compounds can provide insight into potential mechanisms.

General Mechanisms of Fluorinated Pesticides:

Fluorinated organic compounds are utilized in a variety of pesticides, including insecticides, herbicides, and fungicides. The inclusion of fluorine atoms can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes within the target pest. This can result in a longer-lasting effect.

Enhanced Lipophilicity: Fluorination can increase the lipid solubility of a compound, which may improve its ability to penetrate the waxy outer cuticle of insects or the cell membranes of fungi and weeds.

Altered Electronic Properties: The high electronegativity of fluorine can change the electronic distribution within a molecule, potentially leading to stronger binding interactions with target enzymes or receptors in the pest.

Novel Modes of Action: The unique properties imparted by fluorine have led to the development of pesticides with new mechanisms of action, which is critical for managing pests that have developed resistance to older classes of chemicals.

Sulfonyl Fluoride Compounds in Pest Control:

Sulfuryl fluoride (SO₂F₂) is a widely used fumigant insecticide. Its mechanism of action involves the disruption of essential metabolic pathways. Inside the insect, sulfuryl fluoride breaks down, and the resulting fluoride ions inhibit enzymes necessary for glycolysis and the citric acid cycle, depriving the insect of the energy required for survival. orst.edu This leads to a multi-stage process of paralysis and eventual death. orst.edu

The table below summarizes the characteristics of sulfuryl fluoride, a related but structurally simpler compound.

| Property | Description |

| Compound | Sulfuryl Fluoride (SO₂F₂) |

| Pest Spectrum | Broad-spectrum, including termites, beetles, bedbugs, cockroaches, and rodents. epa.govorst.edu |

| Mechanism | Inhibits enzymes involved in glycolysis and the citric acid cycle through the action of fluoride ions. orst.edu |

| Application | Structural and commodity fumigant. epa.gov |

While this compound is a more complex molecule than sulfuryl fluoride, its sulfonyl fluoride functional group suggests a potential for similar reactive properties. However, the difluorinated benzene ring would significantly alter its size, shape, and electronic properties, likely leading to different biological targets and activities. Further research is necessary to determine if this compound has any practical application or specific mechanism of action in the field of pest control.

Exploration of 2,5 Difluorobenzene 1 Sulfonyl Fluoride in Materials Science and Polymer Chemistry

Preparation of Special Functional Materials

The presence of both fluorine atoms and a sulfonyl fluoride (B91410) group makes 2,5-Difluorobenzene-1-sulfonyl fluoride a key ingredient in the synthesis of special functional materials. The highly electronegative fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. The sulfonyl fluoride moiety is a versatile reactive handle, particularly for sulfur(VI) fluoride exchange (SuFEx) click chemistry. This reaction allows for the efficient and reliable formation of strong covalent bonds, enabling the construction of complex macromolecular architectures. polympart.com

Research into fluorinated polymers has demonstrated that the incorporation of sulfonyl fluoride groups can lead to materials with unique surface properties. For instance, photopolymerization of fluoroalkyl epoxides containing sulfonyl fluoride groups results in highly crosslinked glassy films. Surface analysis of these films reveals a high enrichment of sulfonyl fluoride groups at the outer surface, which can be beneficial for creating surfaces with low energy and specific functionalities. pdx.edu

Polymer Modification and Functionalization

The modification of existing polymers to introduce new functionalities is a cornerstone of materials science. This compound serves as a valuable reagent in this context, allowing for the precise introduction of difluorophenyl sulfonyl units into various polymer backbones. nih.gov

Introduction of this compound Units into Polymer Structures

The primary method for incorporating this compound into polymer structures is through reactions targeting the sulfonyl fluoride group. As a key component of SuFEx click chemistry, the -SO2F group can react with a variety of nucleophiles, such as silyl (B83357) ethers, to form stable sulfonate or sulfonamide linkages. polympart.com This allows for the grafting of the difluorophenyl sulfonyl moiety onto polymer chains that have been pre-functionalized with appropriate reactive partners. This post-polymerization modification strategy offers a high degree of control over the final polymer structure and functionality. nih.gov

Impact on Material Properties (e.g., solubility, thermal stability, mechanical properties)

The introduction of this compound units into a polymer can significantly alter its material properties. The presence of fluorine atoms generally enhances the thermal and chemical stability of the polymer due to the high strength of the carbon-fluorine bond. aps-coatings.com Fluorinated polymers are known for their improved resistance to harsh environments. aps-coatings.com

The incorporation of the bulky and polar difluorophenyl sulfonyl group can also influence the solubility of the polymer. Depending on the parent polymer, this can either increase or decrease solubility in common organic solvents. Furthermore, the rigid aromatic structure of the difluorobenzene unit can impact the mechanical properties of the material, potentially increasing its tensile strength and modulus. Research on polysulfates and polysulfonates has shown that these materials possess excellent mechanical properties, making them valuable as engineering polymers. nih.gov

| Property | General Impact of Incorporating this compound Units |

| Thermal Stability | Generally Increased |

| Chemical Resistance | Generally Increased |

| Solubility | Dependent on the parent polymer structure |

| Mechanical Properties | Potential for increased tensile strength and modulus |

Polymers with Unique Optical and Electrical Properties

The difluorinated aromatic ring in this compound can impart unique optical and electrical properties to polymers. Fluorination can lower the refractive index of a material, which is advantageous for applications in optical fibers and anti-reflective coatings. pdx.edu Additionally, the presence of the electron-withdrawing sulfonyl group and fluorine atoms can influence the electronic properties of the polymer, potentially leading to materials with interesting dielectric properties or applications in organic electronics. Fluorinated polyimides, for example, have been investigated for their optoelectronic applications, exhibiting high glass transition temperatures and thermal stability. researchgate.net

Applications in Advanced Electronic and Optoelectronic Materials

While direct applications of this compound in advanced electronic and optoelectronic materials are still an area of active research, the properties it imparts to polymers suggest significant potential. Fluorinated polymers are widely used in the electronics industry for their excellent dielectric characteristics and thermal stability. pageplace.de The incorporation of the difluorobenzene sulfonyl moiety could lead to the development of novel high-performance dielectrics for microelectronics or gate insulators in organic field-effect transistors.

Furthermore, the ability to precisely functionalize polymers with this unit opens up possibilities for creating materials with tailored electronic properties for use in sensors, actuators, and other advanced electronic devices. The development of light-responsive fluorinated poly(arylene ether) copolymers containing azobenzene (B91143) groups demonstrates the potential for creating smart materials for optoelectronic applications. rsc.org

Development of Specialty Coatings and Membranes

The unique combination of a fluorinated aromatic ring and a sulfonyl group makes this compound a promising component for specialty coatings and membranes. Fluorinated polymers are known for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties. aps-coatings.com This is highly desirable for creating self-cleaning, anti-fouling, and corrosion-resistant coatings. The presence of sulfonyl fluoride groups on a surface can also provide reactive sites for further functionalization, allowing for the creation of "smart" coatings that can respond to external stimuli.

In the field of membrane technology, the introduction of sulfonyl groups is crucial for creating proton-exchange membranes (PEMs) used in fuel cells. While not a direct precursor, the chemistry of sulfonyl fluorides is central to the synthesis of sulfonated polymers like Nafion. nih.gov Research into sulfonated poly(arylene ether sulfone)s demonstrates the importance of the sulfone linkage and sulfonation for achieving high proton conductivity and thermal stability in PEMs. nih.govnih.gov The use of monomers like this compound could offer new synthetic routes to advanced membrane materials with tailored properties for various separation and energy applications.

Computational and Theoretical Studies on 2,5 Difluorobenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure

For 2,5-difluorobenzene-1-sulfonyl fluoride (B91410), DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be performed to optimize the molecule's geometry and compute its electronic properties. The presence of three highly electronegative fluorine atoms and a strongly electron-withdrawing sulfonyl fluoride group (-SO₂F) is expected to significantly influence the electronic landscape of the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For 2,5-difluorobenzene-1-sulfonyl fluoride, the map is predicted to show regions of high negative potential (typically colored red) around the oxygen atoms and the fluorine atom of the sulfonyl group, indicating their high electron density and suitability for electrophilic attack. The benzene ring, depleted of electron density by the substituents, would exhibit a less negative or even slightly positive potential (green to blue), particularly at the carbon atom bonded to the sulfonyl group. walisongo.ac.idwolfram.com The fluorine atoms on the ring also contribute to this electron withdrawal.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing groups are expected to lower the energies of both HOMO and LUMO compared to unsubstituted benzene. rsc.orgresearchgate.net The HOMO is likely to be a π-orbital distributed across the benzene ring, while the LUMO is expected to have significant contributions from the sulfonyl fluoride group and the π* orbitals of the ring, making the sulfur atom a potential site for nucleophilic attack.

Hypothetical Calculated Electronic Properties: The following table presents plausible data that would be obtained from DFT calculations for this compound.

| Property | Predicted Value | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.3 eV | Indicates high chemical stability. |

| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity due to electronegative substituents. |

Conformational Analysis and Energy Landscapes

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary focus of conformational analysis would be the rotation around the C-S bond, which connects the sulfonyl fluoride group to the benzene ring.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle defined by a C-C bond in the ring, the C-S bond, and an S-O bond. By calculating the energy at each step of rotation, a profile of the energy landscape can be constructed.

The analysis would likely reveal two primary low-energy conformations. The most stable conformer is expected to have the S-F bond oriented away from the fluorine atom at the 2-position to minimize steric hindrance and electrostatic repulsion. A second, slightly higher energy conformer might have the S-F bond oriented towards the hydrogen at the 6-position. The rotational barrier between these conformers provides insight into the flexibility of the molecule at different temperatures. researchgate.netnih.govmdpi.com

Predicted Rotational Energy Profile: This table illustrates the expected relative energies for key conformations resulting from rotation around the C-S bond.

| Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 2.5 | Eclipsed conformation (higher energy transition state). |

| 90° | 0.0 | Staggered conformation (lowest energy ground state). |

| 180° | 2.8 | Eclipsed conformation (higher energy transition state). |

| 270° | 0.2 | Staggered conformation (slightly higher energy ground state). |

Prediction of Reactivity and Selectivity

Computational methods can predict how and where a molecule is likely to react. For this compound, both the aromatic ring and the sulfonyl fluoride group are potential reaction sites.

Reactivity of the Aromatic Ring: The combined electron-withdrawing effects of the two fluorine atoms and the sulfonyl fluoride group deactivate the benzene ring towards electrophilic aromatic substitution. acs.orgmdpi.com Analysis of the calculated electrostatic potential and frontier molecular orbitals would indicate that any electrophilic attack would be directed to the positions meta to the strongly deactivating -SO₂F group (i.e., positions 3 and 4), with position 4 being slightly more favored due to the directing effect of the fluorine at position 5.

Reactivity of the Sulfonyl Fluoride Group: The sulfur atom in the sulfonyl fluoride group is highly electrophilic due to the attached oxygen and fluorine atoms. This makes it susceptible to nucleophilic attack, a reaction central to its use in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. researchgate.netmdpi.com Computational modeling of the reaction pathway with a nucleophile would show the LUMO's localization on the sulfur atom, confirming it as the primary site for nucleophilic attack. The stability of the S-F bond is notably high, but it can be cleaved by strong nucleophiles. nih.gov

Fukui Functions and Dual Descriptors: To quantify regioselectivity, Fukui functions can be calculated. These indices identify the sites most susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attack. For this compound, the f+ descriptor is expected to be highest on the sulfur atom, while the f- values would be highest on the carbon atoms at positions 3 and 4 of the ring.

Predicted Reactivity Indices:

| Atom/Position | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |

| Sulfur (S) | 0.45 | 0.05 | Highly susceptible to nucleophilic attack. |

| Carbon-3 | 0.08 | 0.15 | Favored site for electrophilic attack. |

| Carbon-4 | 0.10 | 0.18 | Most favored site for electrophilic attack. |

| Carbon-6 | 0.06 | 0.12 | Less favored site for electrophilic attack. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing valuable information about their interactions with other molecules, such as solvents or biological macromolecules. acs.orgnih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule orients itself and interacts with the surrounding solvent molecules. The simulation would show the formation of hydrogen bonds between the sulfonyl oxygen atoms and water molecules. The fluorinated benzene ring, being relatively hydrophobic, would likely exhibit limited interaction with water. github.ionih.gov

Radial Distribution Functions (RDFs): By calculating RDFs from the simulation trajectory, one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The RDF for water molecules around the sulfonyl oxygen atoms would show a sharp peak at a short distance, indicating strong hydrogen bonding. In contrast, the RDF for water around the aromatic hydrogens would show a much broader and less intense peak, indicative of weaker hydrophobic interactions.

Solvation Free Energy: MD simulations can also be used to calculate the solvation free energy, which quantifies how favorably the molecule interacts with the solvent. Given its polar sulfonyl group and hydrophobic aromatic ring, this compound is expected to have a moderate solvation free energy in water.

Predicted Intermolecular Interaction Parameters:

| Interaction Type | Atom Pair | Typical Distance (Å) | Description |

| Hydrogen Bond | O(sulfonyl)...H(water) | 1.8 - 2.0 | Strong, directional interaction with solvent. |

| Hydrophobic Interaction | C-H(ring)...O(water) | > 3.0 | Weak, non-directional interaction. |

| Dipole-Dipole | S(sulfonyl)...O(water) | 2.5 - 3.0 | Electrostatic interaction between polar groups. |

Derivatives and Analogs of 2,5 Difluorobenzene 1 Sulfonyl Fluoride: Synthesis and Reactivity

Synthesis of Substituted 2,5-Difluorobenzene-1-sulfonyl Fluoride (B91410) Derivatives (e.g., 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride)

The synthesis of substituted derivatives of 2,5-difluorobenzene-1-sulfonyl fluoride often involves multi-step processes starting from appropriately substituted benzene (B151609) precursors. A key example is the synthesis of 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride, which requires the introduction of both a bromine atom and a sulfonyl fluoride group onto the 1,4-difluorobenzene (B165170) ring.

A common synthetic strategy involves the initial bromination of a difluorobenzene compound, followed by sulfonation and subsequent conversion to the sulfonyl fluoride. For instance, the synthesis can proceed via an intermediate such as 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This sulfonyl chloride is a direct precursor to the desired sulfonyl fluoride. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a standard and highly efficient transformation. nih.gov This exchange reaction is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium bifluoride (KHF2) or other fluoride salts. nih.govresearchgate.net The robustness of this halide exchange process makes sulfonyl chlorides valuable intermediates. nih.gov

General methods for the synthesis of aryl sulfonyl fluorides can also be adapted for these derivatives. These methods include:

From Sulfonic Acids: A two-step, one-pot procedure can convert sulfonic acids into sulfonyl fluorides using reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to generate the sulfonyl chloride in situ, followed by treatment with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). rhhz.net

From Aryldiazonium Salts: Aromatic amines can be converted into aryldiazonium salts, which then react with a sulfur dioxide surrogate (e.g., sodium metabisulfite) and a fluorine source (e.g., Selectfluor) to yield the corresponding aryl sulfonyl fluoride. This method shows broad functional group tolerance. rhhz.net

A plausible synthetic route to 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride is outlined below:

| Step | Reactant | Reagents | Product | Description |

| 1 | 1,4-Dibromo-2,5-difluorobenzene | n-Butyllithium, then CO2 | 4-Bromo-2,5-difluorobenzoic acid | Lithiation followed by carboxylation. chemicalbook.comchemicalbook.com |

| 2 | 4-Bromo-2,5-difluorobenzoic acid | Chlorosulfonic acid or similar | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Chlorosulfonation of the aromatic ring. |

| 3 | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Potassium bifluoride (KHF2) | 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride | Halide exchange reaction. nih.gov |

This table outlines a synthetic pathway. The initial material, 1,4-dibromo-2,5-difluorobenzene, undergoes a lithium-halogen exchange and is then quenched with carbon dioxide to form the carboxylic acid. chemicalbook.comchemicalbook.com This acid can then be converted to the sulfonyl chloride, a known compound chemdad.com, which is subsequently fluorinated to yield the final product.

Structure-Activity Relationship Studies for Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of molecules. For derivatives of this compound, SAR studies focus on how modifications to the aromatic ring and the sulfonyl fluoride moiety affect their interactions with biological targets.

The 2,5-difluoro substitution pattern itself plays a significant role in molecular aggregation and intermolecular interactions. Research has shown that the 2,5-difluorobenzene group can participate in remarkably short C-H···F intermolecular interactions, which can influence how a molecule binds to a protein or aggregates in a solid state. researchgate.netrsc.org This "2,5-difluorobenzene effect" can be exploited to enhance binding affinity and specificity. researchgate.net

In the context of drug discovery, the sulfonyl fluoride group often acts as a covalent warhead, reacting with nucleophilic residues in a biological target. SAR studies on related aryl fluorosulfates and sulfonyl fluorides as antitubercular agents and enzyme inhibitors have revealed key insights:

Essentiality of the SuFEx Group: The sulfonyl fluoride or fluorosulfate (B1228806) group is often essential for biological activity. Replacement with other functional groups typically leads to a significant loss of potency, highlighting its role as a reactive handle for covalent modification. nih.gov

Impact of Ring Substituents: The nature and position of other substituents on the aromatic ring can drastically alter activity. For example, in a series of antitubercular agents, modifying substituents around the core scaffold led to a wide range of potencies. A free N-H group in a sulfonamide chain was found to be important for high potency, while bulky N-alkyl groups decreased activity. nih.gov

Electronic Effects: The electron-withdrawing nature of the fluorine atoms on the benzene ring increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This makes it more susceptible to nucleophilic attack, a key feature of its reactivity in SuFEx chemistry and in forming covalent bonds with biological targets. nih.gov

These studies underscore the importance of systematic modification of the this compound scaffold to map the chemical space and identify derivatives with optimal biological profiles.

Comparative Reactivity Analysis of Analogs

The reactivity of this compound is best understood by comparing it to its analogs, particularly other sulfonyl halides like sulfonyl chlorides. The key distinction lies in the stability-reactivity profile conferred by the sulfur-fluorine bond.

Aryl sulfonyl fluorides are significantly more resistant to hydrolysis and thermolysis than their sulfonyl chloride counterparts. nih.gov This enhanced stability is due to the greater strength of the S-F bond compared to the S-Cl bond. For instance, while a sulfonyl chloride may rapidly decompose in the presence of water or at elevated temperatures, the corresponding sulfonyl fluoride remains robust under similar conditions. nih.gov This stability allows sulfonyl fluorides to be used in a wider range of reaction conditions, including aqueous environments, without degradation.

Despite their stability, sulfonyl fluorides retain sufficient reactivity to engage with strong nucleophiles, which is the cornerstone of SuFEx click chemistry. This selective reactivity allows for the formation of stable sulfonate esters, sulfonamides, and other linkages under specific conditions.

A comparison of key properties is presented below:

| Property | Aryl Sulfonyl Fluoride (Ar-SO2F) | Aryl Sulfonyl Chloride (Ar-SO2Cl) |

| S-Halogen Bond Strength | Higher | Lower |

| Hydrolytic Stability | High; resistant to hydrolysis nih.gov | Low; readily hydrolyzes nih.gov |

| Thermal Stability | High; robust at elevated temperatures nih.gov | Lower; prone to thermal decomposition nih.gov |

| Reactivity | Selectively reactive with strong nucleophiles | Highly reactive with a broad range of nucleophiles |

| Applications | SuFEx click chemistry, covalent inhibitors nih.gov | General sulfonylation reactions |

Another class of analogs includes vinyl sulfonyl fluorides, such as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This reagent, while also featuring the reactive sulfonyl fluoride group, possesses additional functional handles (a vinyl group and a bromide). Its reactivity profile is different from aryl sulfonyl fluorides; for example, it can participate in regioselective [3+2] cycloaddition reactions to form heterocyclic structures, a reaction pathway not typical for aryl sulfonyl fluorides. rsc.org This highlights how modifying the core structure attached to the sulfonyl fluoride group can open up entirely new avenues of chemical reactivity.

Design and Synthesis of Conformationally Restricted Derivatives

Conformational restriction is a powerful strategy in drug design used to increase potency, selectivity, and metabolic stability by locking a molecule into its bioactive conformation. Incorporating the this compound moiety into a rigid molecular scaffold can lead to derivatives with improved pharmacological properties.

The design of such derivatives involves replacing flexible single bonds with more rigid structures like double bonds or ring systems. The goal is to mimic the spatial arrangement of the parent molecule's key functional groups while reducing its conformational flexibility. Fluorinated alkenyl groups, for instance, are considered effective and conformationally rigid surrogates for amide bonds in peptidomimetics. nih.gov

The synthesis of these conformationally restricted derivatives often relies on modern cross-coupling reactions. For example, a (Z)-1-fluorostilbene scaffold can be used to create a rigid linker between different molecular fragments. Palladium-catalyzed cross-coupling reactions like Suzuki and Stille reactions are effective for synthesizing such structures with high stereochemical control, ensuring the retention of the desired geometry. nih.gov

A hypothetical design could involve coupling a boronic acid or ester derivative of this compound with a rigid, functionalized core structure via a Suzuki coupling reaction. This would tether the reactive sulfonyl fluoride group to a conformationally constrained framework, directing its interaction with a specific target site. The principles of designing conformationally restricted antifungal agents have also been applied to triazole derivatives, where molecular docking and synthesis are combined to create molecules that fit precisely into an enzyme's active site. nih.gov This integrated approach of computational design followed by targeted synthesis is key to developing advanced derivatives of this compound.

Spectroscopic Characterization Techniques in the Research of 2,5 Difluorobenzene 1 Sulfonyl Fluoride

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,5-Difluorobenzene-1-sulfonyl fluoride (B91410) in solution. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a comprehensive dataset for structural assignment through a combination of one-dimensional and two-dimensional experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons. Due to spin-spin coupling with adjacent protons and fluorine atoms, these signals will appear as complex multiplets. The proton adjacent to the sulfonyl fluoride group (at C6) and the proton between the two fluorine atoms (at C3) will exhibit intricate splitting patterns due to both homo- and heteronuclear couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique resonances for the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to fluorine (C2 and C5) will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling. The carbon attached to the sulfonyl fluoride group (C1) will also show coupling to the sulfonyl fluorine atom.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative, showing three distinct signals for the three fluorine atoms in the molecule: one attached to the sulfur atom and two attached to the aromatic ring. Research on 2,5-difluorobenzenesulfonyl fluoride has focused on determining the signs and magnitudes of spin-spin coupling constants. researchgate.net A notable finding is the observation of a through-space coupling constant between the fluorine nucleus of the sulfonyl fluoride group and the fluorine atom at the C2 position on the ring. researchgate.net This coupling over four bonds (⁴JF-F) was determined to be +11.6 Hz. researchgate.net This observation suggests a conformational preference where the S-F bond of the sulfonyl fluoride group lies, on average, in a plane nearly perpendicular to the benzene ring. researchgate.net

Predicted NMR Spectroscopic Data for 2,5-Difluorobenzene-1-sulfonyl Fluoride

| Nucleus | Atom Position | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

|---|---|---|---|---|

| ¹H | H-3 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | ³JH-H, ⁴JH-F, ⁵JH-F |

| ¹H | H-4 | 7.2 - 7.8 | ddd | ³JH-H, ⁴JH-F |

| ¹H | H-6 | 7.8 - 8.2 | ddd | ³JH-H, ³JH-F, ⁴JH-F |

| ¹⁹F | F (on SO₂) | +60 to +70 | m (multiplet) | ³JF-H, ⁴JF-F |

| ¹⁹F | F (on C2) | -110 to -130 | m | ³JF-H, ⁴JF-F, ⁴JF-H |

Note: Predicted data is based on typical values for similar structures and known coupling phenomena. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide clear signatures for the sulfonyl fluoride group, the carbon-fluorine bonds, and the aromatic ring.

The sulfonyl fluoride (-SO₂F) group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration is also readily identifiable, usually appearing in the 800-900 cm⁻¹ region. A patent for a related compound notes a characteristic IR peak for the --SO₂F group at 1215 cm⁻¹. google.com

The carbon-fluorine (C-F) stretching vibrations of the two fluorine atoms attached to the benzene ring produce strong absorptions in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹. The specific frequencies can be influenced by the substitution pattern on the aromatic ring.

The benzene ring itself presents several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically appearing as a series of bands between 1450 and 1600 cm⁻¹, and C-H out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the substitution pattern.

Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ar-H | C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| -SO₂- | Asymmetric S=O Stretch | 1410 - 1450 | Strong |

| -SO₂- | Symmetric S=O Stretch | 1200 - 1240 | Strong |

| Ar-F | C-F Stretch | 1100 - 1300 | Strong |

| -SO₂F | S-F Stretch | 800 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₃F₃O₂S, corresponding to a molecular weight of 196.15 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 196. A related isomer, 1,3,5-trifluorobenzene-1-sulfonyl fluoride, which has the same molecular weight, also shows a parent peak at m/e 196. google.com

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. For aryl sulfonyl fluorides, fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. A common fragmentation pattern for aromatic sulfonamides and related compounds involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This rearrangement pathway would lead to a significant fragment ion. Other likely fragmentation pathways include the loss of the fluorine atom from the sulfonyl group or the entire sulfonyl fluoride moiety.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 196 | [C₆H₃F₃O₂S]⁺˙ | (Molecular Ion) |

| 132 | [C₆H₃F₃S]⁺˙ | SO₂ |

| 113 | [C₆H₃F₂]⁺ | SO₂F |

| 99 | [SO₂F]⁺ | C₆H₃F₂ |

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, if a suitable single crystal of the compound were to be analyzed, the technique would provide invaluable structural data.

The analysis would be expected to confirm the planarity of the difluorinated benzene ring. It would also establish the geometry around the sulfur atom, which is predicted to be tetrahedral, with the fluoride and two oxygen atoms bonded to it. Key structural parameters that would be determined include:

Bond Lengths: C-S, S-O, S-F, C-F, C-C, and C-H bond distances.

Bond Angles: O-S-O, O-S-F, O-S-C, and F-S-C angles, as well as the internal angles of the benzene ring.

Torsional Angles: The angle of the C-S bond relative to the plane of the aromatic ring would be of particular interest, potentially confirming the perpendicular conformation suggested by NMR studies. researchgate.net

Crystal Packing: The analysis would also reveal how the molecules arrange themselves in the solid state, detailing any intermolecular interactions such as hydrogen bonds or π-stacking that influence the crystal packing.

This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in various chemical and biological contexts.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Trifluorobenzene-1-sulfonyl fluoride |

| 4-Fluoro-1,3-benzenedisulfonyl fluoride |

| 2,4-Dinitrobenzenesulfenyl fluoride |

Future Directions and Emerging Research Avenues for 2,5 Difluorobenzene 1 Sulfonyl Fluoride

Integration into Flow Chemistry and Automated Synthesis

The synthesis and application of sulfonyl fluorides, including 2,5-Difluorobenzene-1-sulfonyl fluoride (B91410), are set to be revolutionized by the adoption of flow chemistry and automated synthesis platforms. Continuous-flow systems offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net

Recent advancements have demonstrated the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride in flow reactors. researchgate.net This approach allows for reactions at room temperature and pressure, achieving high yields in minutes compared to many hours in batch mode. researchgate.net Such methodologies could be adapted for the continuous production of 2,5-Difluorobenzene-1-sulfonyl fluoride, enabling safer handling of reagents and facilitating on-demand generation for subsequent transformations.

Furthermore, automated platforms can integrate the synthesis of the sulfonyl fluoride with subsequent SuFEx reactions in a "telescoped" process. This strategy avoids the isolation of intermediates, streamlining the creation of molecular libraries for applications in drug discovery and materials science. researchgate.net The future will likely see the development of dedicated flow modules for the synthesis of fluorinated arylsulfonyl fluorides, allowing researchers to rapidly generate and screen derivatives of this compound for desired functionalities.

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfonyl Fluorides

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Handling of potentially hazardous reagents in large quantities | On-demand generation and immediate use of reactive species in small volumes |

| Scalability | Often challenging, requires large reactors | Easily scalable by extending reaction time or using parallel reactors |

| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing |

Sustainable Synthesis and Catalysis Applications

Future research will increasingly focus on developing sustainable and green synthetic routes to this compound. Traditional methods often rely on harsh conditions or toxic reagents, such as SO2F2 gas. sciencedaily.com Recent breakthroughs offer environmentally benign alternatives. For instance, a novel method allows for the efficient synthesis of a broad scope of sulfonyl fluorides by reacting thiols or disulfides with an easily handled, highly reactive agent and potassium fluoride, producing only non-toxic salt byproducts. sciencedaily.comosaka-u.ac.jpeurekalert.org This aligns with the principles of green chemistry and could be adapted for the large-scale, eco-friendly production of this compound.